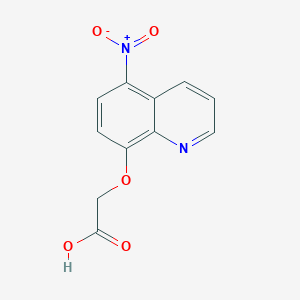

2-((5-Nitroquinolin-8-yl)oxy)acetic acid

描述

属性

IUPAC Name |

2-(5-nitroquinolin-8-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c14-10(15)6-18-9-4-3-8(13(16)17)7-2-1-5-12-11(7)9/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEJMQBTJAWJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Synthesis of 5-Nitroquinolin-8-ol

- Starting Material: Quinolin-8-ol

- Method: Electrophilic aromatic nitration

- Procedure:

- Dissolve quinolin-8-ol in a suitable solvent such as acetic acid or sulfuric acid.

- Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise at controlled temperature (0–5°C).

- Stir for several hours, then quench with ice and extract the nitrated product.

- Purify via recrystallization or chromatography.

- Yield & Notes: The nitration predominantly yields the 5-nitroquinolin-8-ol isomer with high regioselectivity under controlled conditions.

Step 2: O-Alkylation with Chloroacetic Acid Derivatives

- Reagents: 5-Nitroquinolin-8-ol, chloroacetic acid derivatives (e.g., chloroacetic acid or its esters), base (potassium carbonate or sodium hydride)

- Method:

- Dissolve 5-nitroquinolin-8-ol in dry DMF or DMSO.

- Add potassium carbonate (1.1 equiv.) as a base.

- Introduce chloroacetic acid derivative (e.g., chloroacetic acid or methyl chloroacetate).

- Reflux at 80–120°C for several hours.

- Work-up involves filtration, extraction, and purification via chromatography.

- Outcome: Formation of 2-((5-nitroquinolin-8-yl)oxy)acetate esters.

Step 3: Hydrolysis to the Acid

- Method:

- Hydrolyze the ester under basic conditions (e.g., aqueous NaOH or KOH) at elevated temperature (~80°C).

- Acidify the reaction mixture with dilute HCl to precipitate the free acid.

- Isolate by filtration and purify.

Amidoalkylation Approach Using Betti Reaction and Subsequent Oxidation

This approach involves synthesizing the quinoline core via Betti reaction, followed by nitration and functionalization.

Step 1: Synthesis of 8-Hydroxyquinoline Derivatives

- Method:

- React 2-aminophenol with aldehydes (e.g., formaldehyde or substituted benzaldehyde) under acidic or basic conditions.

- Reflux in ethanol or acetic acid.

- Purify the intermediate quinoline derivative.

Step 2: Nitration to Introduce the Nitro Group

- Method:

- Nitrate the quinoline derivative using a mixture of nitric acid and sulfuric acid.

- Control temperature to favor nitration at the 5-position.

- Purify the nitrated product.

Step 3: O-Alkylation with Chloroacetic Acid

- Method:

- Similar to the first approach, perform O-alkylation on the nitrated quinoline with chloroacetic acid derivatives.

- Hydrolyze to the acid form.

Key Data and Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature | Duration | Purification | Notes |

|---|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | - | 0–5°C | 2–4 hours | Recrystallization | Regioselective for 5-position |

| O-Alkylation | Chloroacetic acid derivative, K₂CO₃ | DMF or DMSO | 80–120°C | 12–24 hours | Chromatography | Excess base and temperature optimize yield |

| Hydrolysis | NaOH or KOH | Aqueous | 80°C | 4–8 hours | Acidification and filtration | Converts ester to acid |

Research Findings and Data Tables

化学反应分析

Types of Reactions

2-((5-Nitroquinolin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetic acid moiety can undergo esterification or amidation reactions with alcohols or amines, respectively.

Hydrolysis: The ester or amide derivatives can be hydrolyzed back to the parent acid under acidic or basic conditions

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alcohols, amines, acid catalysts.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 2-(5-Aminoquinolin-8-yloxy)acetic acid.

Esterification: 2-(5-Nitroquinolin-8-yloxy)acetate esters.

Amidation: 2-(5-Nitroquinolin-8-yloxy)acetamides

科学研究应用

Scientific Research Applications

- Anti-angiogenic agent discovery Substituted oxines, including 2-((5-nitroquinolin-8-yl)oxy)acetic acid, have been identified in high-throughput screens for new anti-angiogenic agents . These compounds can inhibit endothelial cell proliferation, which is crucial in angiogenesis, the formation of new blood vessels that support tumor growth .

- MetAP2 inhibition Nitroxoline and its derivatives have demonstrated the ability to inhibit type 2 human methionine aminopeptidase (MetAP2) .

- Pancreatic Cancer Research this compound is being investigated, along with a library of other nitroxoline derivatives, for its anti-proliferative effects against pancreatic cancer . These derivatives have shown a valuable anti-proliferative effect and some displayed a greater effect as compared to nitroxoline against three pancreatic cancer cell lines with different genetic profiles .

- Prodrug Development this compound can be used as a nitroxoline prodrug . In animals, the compound has better pharmacokinetic parameters such as water solubility, blood concentration, and biological half-life compared with nitroxoline . The compound can reduce the administration frequency, while increasing the possibility of application in areas other than the urinary tract area .

作用机制

The mechanism of action of 2-((5-Nitroquinolin-8-yl)oxy)acetic acid is primarily attributed to its nitro group. The nitro group can undergo bioreduction to form reactive nitrogen species, which can interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also act as a ligand, binding to metal ions and influencing various biochemical pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

2-((5-Chloroquinolin-8-yl)oxy)acetic acid (CAS: 88349-88-6) replaces the nitro group with chlorine. Its molecular formula is C₁₁H₈ClNO₃ (MW: 237.64 g/mol). For instance, chloro derivatives may exhibit lower cytotoxicity but improved metabolic stability in vivo .

2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (CID 2393576) introduces two chlorine atoms (positions 5 and 7) and a methyl group (position 2). The dichloro substitution increases steric hindrance and lipophilicity, which could enhance membrane permeability but reduce solubility.

Derivatives with Modified Oxygen Bridges

2-((5,7-Dinitroquinolin-8-yl)thio)acetic acid hydrazide () replaces the oxygen bridge with a thioether and adds a second nitro group (position 7). This compound’s hydrazide moiety may also facilitate chelation of transition metals .

2-((5-Nitroquinolin-8-yl)oxy)acetonitrile (CAS: 88757-90-8) substitutes the carboxylic acid with a cyano group. The electron-withdrawing nitrile group reduces acidity and solubility but may improve stability under acidic conditions. Such derivatives are often intermediates in synthesizing more complex pharmaceuticals .

Esters and Hydrazides

2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate (CAS: 42322-31-6) esterifies the acetic acid group, increasing lipophilicity and bioavailability. Esters are commonly used as prodrugs to enhance cellular uptake, with the acetate moiety hydrolyzed in vivo to release the active carboxylic acid .

2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide () introduces a hydrazide group, enabling coordination with metal ions. This modification is relevant in designing metalloenzyme inhibitors or antimicrobial agents, as seen in 8-hydroxyquinoline derivatives .

Parent and Simplified Analogues

8-Nitroquinoline (CAS: 607-35-2), the parent compound without the acetic acid side chain, lacks the carboxylic acid’s chelating properties. Its simpler structure is less polar, reducing solubility but making it a precursor for synthesizing derivatives like 2-((5-Nitroquinolin-8-yl)oxy)acetic acid .

2-(8-Hydroxyquinolin-5-yl)acetic acid (CAS: 57434-92-1) replaces the nitro group with a hydroxyl group. The hydroxyl enhances hydrogen-bonding capacity and solubility but reduces stability under oxidative conditions. This derivative’s metal-chelating ability is comparable to clioquinol, a known antimicrobial agent .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 118249-55-1 | C₁₁H₈N₂O₅ | 248.19 | -NO₂ (C5), -OCH₂COOH (C8) |

| 2-((5-Chloroquinolin-8-yl)oxy)acetic acid | 88349-88-6 | C₁₁H₈ClNO₃ | 237.64 | -Cl (C5), -OCH₂COOH (C8) |

| 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid | 2393576 | C₁₂H₉Cl₂NO₃ | 290.11 | -Cl (C5, C7), -CH₃ (C2) |

| 8-Nitroquinoline | 607-35-2 | C₉H₆N₂O₂ | 174.15 | -NO₂ (C5) |

生物活性

2-((5-Nitroquinolin-8-yl)oxy)acetic acid, a nitroquinoline derivative, has garnered interest in medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a nitro group at position five of the quinoline ring and an ether linkage to an acetic acid moiety. It appears as a yellow solid with a melting point of 205-207 °C and possesses a LogP value of 1.47, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves straightforward chemical reactions that yield the compound in good purity and yield. The synthetic route often includes:

- Formation of the quinoline backbone .

- Introduction of the nitro group .

- Coupling with acetic acid .

This method allows for the efficient production of the compound for further biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in tumor progression, demonstrating anti-proliferative effects against various cancer cell lines, including pancreatic cancer cells .

Mechanisms of Action:

- Enzyme Inhibition : The compound interacts with enzymes critical for cancer cell survival and proliferation.

- Antioxidant Activity : Its phenolic structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.

- Chelation of Metal Ions : The ability to chelate metal ions may enhance its biological effects by influencing various biochemical pathways.

Comparative Activity

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position eight | Strong chelating agent |

| 5-Nitroquinoline | Nitro group at position five | Antimicrobial activity |

| 2-(5-Nitroquinolin-8-yloxy)acetate | Ester derivative | Potential prodrug for enhanced delivery |

| 6-Nitroquinoline | Nitro group at position six | Different biological activity profile |

The unique combination of functional groups in this compound contributes to its diverse biological activities.

Case Studies

Recent studies have highlighted the potential of this compound in cancer therapy:

-

Pancreatic Cancer Study : A study demonstrated that derivatives of nitroxoline, including this compound, showed improved anti-proliferative effects compared to traditional agents like erlotinib against pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3) .

- Findings :

- Significant reduction in cell viability.

- Induction of apoptosis.

- Disruption of cell cycle progression.

- Findings :

- Mechanistic Insights : Integrative proteomic studies revealed that nitroxoline derivatives affect numerous biological pathways, including those involved in growth, migration, invasion, and apoptosis . Notably, they also activate antitumor immune responses.

常见问题

Q. What are the recommended methods for synthesizing 2-((5-Nitroquinolin-8-yl)oxy)acetic acid?

Synthesis typically involves introducing the nitro group to a quinoline precursor followed by nucleophilic substitution with a glycine derivative. For example, starting with 8-hydroxyquinoline, nitration at the 5-position can yield 5-nitro-8-hydroxyquinoline. Subsequent reaction with chloroacetic acid or its derivatives under basic conditions (e.g., K₂CO₃ in DMF) facilitates etherification to form the target compound. Retrosynthetic tools like AI-driven pathway prediction (e.g., using databases like Reaxys or BKMS_METABOLIC) can optimize reaction steps .

Q. How can X-ray crystallography be employed to confirm the structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is critical for resolving bond angles, torsion angles, and nitro-group orientation. Data collection at low temperatures (e.g., 100 K) improves resolution, while refinement protocols in SHELXL account for disorder in the nitro or acetic acid moieties. Crystallization solvents (e.g., DMSO/water) should be selected to avoid hydrate formation .

Q. What analytical techniques are suitable for purity assessment and stability studies?

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% formic acid) coupled with mass spectrometry confirms molecular weight and detects impurities.

- Stability : Accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure assess chemical stability. Storage in sealed, desiccated containers at room temperature is recommended based on analogs like 2-((5-Chloroquinolin-8-yl)oxy)acetic acid .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity compared to halogenated analogs (e.g., chloro derivatives)?

The nitro group is a strong electron-withdrawing moiety, enhancing electrophilic substitution resistance but increasing susceptibility to reduction. Comparative studies with chloro analogs (e.g., 2-((5-Chloroquinolin-8-yl)oxy)acetic acid) reveal differences in metabolic stability and redox behavior. Electrochemical assays (cyclic voltammetry) quantify reduction potentials, while DFT calculations predict charge distribution and reactive sites .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Complex splitting in ¹H NMR (due to quinoline’s aromatic protons and nitro-group deshielding) requires high-field instruments (≥400 MHz) and solvent optimization (e.g., DMSO-d₆). 2D NMR (COSY, HSQC) clarifies coupling networks, while computational tools (e.g., ACD/Labs NMR predictor) simulate spectra for comparison. Conflicting data may arise from tautomerism or dynamic effects, necessitating variable-temperature NMR .

Q. What computational strategies predict biological activity or interaction mechanisms?

- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) into target proteins (e.g., kinases or DNA topoisomerases) evaluates binding affinity.

- DFT calculations : Gaussian or ORCA software models electronic properties (HOMO-LUMO gaps) to explain redox behavior or fluorescence (if applicable). Precedents include quinoline-based fluorophores studied for metal ion sensing .

Q. How can researchers design assays to evaluate anticancer or antimicrobial activity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria or fungi.

- Mechanistic probes : Flow cytometry for apoptosis/necrosis differentiation or ROS generation assays. Ensure compliance with in-vitro ethical standards, as emphasized in synthetic tool disclaimers .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across studies?

Variations often stem from reaction conditions (e.g., solvent purity, catalyst loading). Reproducibility protocols should include:

- Strict control of moisture (e.g., anhydrous solvents, Schlenk lines).

- Detailed reporting of stoichiometry, heating/cooling rates, and workup steps. Cross-validation with alternative routes (e.g., Mitsunobu reaction for etherification) can resolve yield inconsistencies .

Q. What strategies mitigate conflicting bioactivity results in different cell lines?

- Standardize cell culture conditions (passage number, serum batch).

- Include positive controls (e.g., doxorubicin for cytotoxicity).

- Validate target engagement via Western blotting or qPCR for hypothesized pathways (e.g., nitroreductase activation) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。